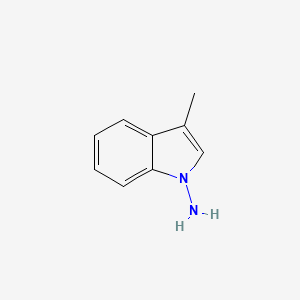

3-methyl-1H-indol-1-amine

概要

説明

3-methyl-1H-indol-1-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are present in various biologically active compounds used for treating cancer, microbial infections, and other disorders .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indol-1-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method involves the reaction of alkylzinc bromides with aryldiazonium tetrafluoroborates, followed by microwave irradiation in the presence of chlorotrimethylsilane .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of glacial acetic acid and concentrated hydrochloric acid under reflux .

化学反応の分析

Types of Reactions

3-methyl-1H-indol-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Palladium(II) acetate in the presence of a bidentate ligand and triethylamine under reflux.

Reduction: Wolff-Kishner reduction using hydrazine and a strong base.

Substitution: Electrophilic substitution using halogens or nitro groups under acidic conditions.

Major Products

Oxidation: 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole.

Reduction: Tetrahydro derivatives of this compound.

Substitution: Halogenated or nitrated indole derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

3-Methyl-1H-indol-1-amine derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. One notable study reported the synthesis of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles, which demonstrated significant cytotoxicity against human cancer cell lines at concentrations as low as 10 µM. Two compounds from this series showed remarkable selectivity and potency during further dose-response evaluations .

Norepinephrine and Serotonin Reuptake Inhibition

Chiral indole architectures, including derivatives of this compound, have been identified as promising candidates for dual-action norepinephrine and serotonin reuptake inhibitors. These compounds could potentially serve as treatments for depression and anxiety disorders, leveraging their structural similarity to known antidepressants .

Mechanisms of Action

Recent studies have indicated that certain derivatives of this compound induce apoptosis in cancer cells through mechanisms involving cell cycle arrest. For instance, one compound was shown to arrest cells in the G2/M phase and induce apoptosis in a dose-dependent manner against HeLa and MCF-7 cell lines, highlighting its potential as an anticancer agent .

Agrochemicals

The utility of substituted indoles, including this compound, extends to agrochemical applications. Research has demonstrated that these compounds can act as effective agrochemicals due to their ability to modulate plant growth and resistance to pests. The synthesis of various derivatives has been explored for their potential as bioactive agents in crop protection .

Material Science

Functional Materials

Indole derivatives are also being explored for their applications in functional materials. The synthesis of novel indole-based compounds has led to advancements in creating materials with specific electronic properties suitable for use in organic electronics and sensors. The unique electronic structure of indoles allows them to be integrated into various material matrices effectively .

Data Summary

Case Study 1: Antitumor Activity

A series of novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles were synthesized and tested for anticancer activity. The study revealed that these compounds exhibited significant cytotoxic effects on various human cancer cell lines, with two specific compounds demonstrating high selectivity and efficacy during further testing phases .

Case Study 2: N-Allylation Reactions

Research into the regioselective N-allylation of indoles has highlighted the potential of this compound derivatives as intermediates in synthesizing complex medicinal compounds. This methodology allows for the development of new therapeutic agents targeting neurotransmitter systems .

作用機序

The mechanism of action of 3-methyl-1H-indol-1-amine involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cell signaling pathways and exhibiting biological activities such as anti-inflammatory and analgesic effects . The compound’s aromatic nature allows it to participate in electrophilic substitution reactions, further contributing to its biological activity .

類似化合物との比較

3-methyl-1H-indol-1-amine can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Indole-3-carbinol: Known for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

生物活性

3-Methyl-1H-indol-1-amine, a derivative of indole, is recognized for its diverse biological activities and potential applications in medicinal chemistry. Indoles are crucial structural motifs in numerous natural products, pharmaceuticals, and biologically active compounds. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂ |

| Molar Mass | 146.19 g/mol |

| Density | 1.199 g/cm³ |

| Melting Point | 101-102 °C |

| Boiling Point | 336 °C |

| pKa | 17.13 (predicted) |

This compound has a unique substitution pattern that influences its chemical reactivity and biological interactions. It can undergo various reactions, including oxidation, reduction, and electrophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets. Key mechanisms include:

- Cell Signaling Modulation : The compound can influence pathways related to inflammation and pain, exhibiting potential anti-inflammatory and analgesic effects.

- Anticancer Activity : Research indicates that this compound may have cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7), through mechanisms that involve apoptosis induction and cell cycle arrest .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit the replication of certain viruses by interfering with host-virus interactions .

Anticancer Evaluation

A notable study evaluated the anticancer properties of indole derivatives, including this compound. The study employed an MTT assay to assess cell viability in breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, with survival rates markedly reduced at higher concentrations .

Antiviral Research

In antiviral studies, small molecule inhibitors derived from indole structures were shown to disrupt viral egress in models of Marburg virus infection. These findings highlight the potential of 3-methyl-1H-indol-1-amines as candidates for developing broad-spectrum antiviral therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Indole-3-acetic acid | Plant growth regulator | Involved in auxin signaling |

| Tryptophan | Precursor to serotonin | Essential amino acid with neuroactive roles |

| Indole-3-carbinol | Anticancer agent | Known for its role in detoxification |

The specific substitution on the indole ring of this compound contributes to its distinct biological activities compared to these compounds .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

Fischer Indole Synthesis : This method involves the reaction of hydrazine derivatives with ketones or aldehydes under acidic conditions. It is favored for its efficiency and scalability in producing indole derivatives on an industrial scale.

特性

IUPAC Name |

3-methylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIMNKBXUAJCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497776 | |

| Record name | 3-Methyl-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-83-0 | |

| Record name | 3-Methyl-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。